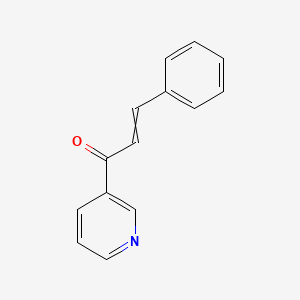

3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one

Description

3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a phenyl group and a pyridine ring at the 3-position. This compound, often classified as an azachalcone, exhibits a planar structure stabilized by π-conjugation, making it a subject of interest in materials science and medicinal chemistry. Its synthesis typically involves Claisen-Schmidt condensation between pyridine-3-carbaldehyde and acetophenone derivatives . The compound has demonstrated notable fungicidal activity, with substituted oxime derivatives showing enhanced bioactivity .

Properties

CAS No. |

6314-59-6 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-phenyl-1-pyridin-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C14H11NO/c16-14(13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-11H |

InChI Key |

PINRHPDVUJVFDC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CN=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Conformational Differences

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorine substitution (e.g., 4-chlorophenyl) enhances NLO properties by strengthening the D-π-A framework .

- Heterocyclic Modifications : Imidazopyridine substitution increases planarity and intramolecular H-bonding, favoring rigid conformations .

- Solubility and Phase Behavior : Ester derivatives exhibit liquid crystalline properties due to flexible alkyl chains .

Electronic and Optical Properties

Computational studies on 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one reveal a first hyperpolarizability (β) of 8.92 × 10⁻³⁰ esu, significantly higher than unsubstituted analogues, attributed to the electron-withdrawing Cl group . In contrast, dimethylamino-substituted derivatives show redshifted UV-Vis absorption due to charge-transfer transitions .

Preparation Methods

Aldol Condensation Method

The most common and straightforward synthetic route to 3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one involves an aldol condensation between pyridine-3-carbaldehyde and acetophenone under basic conditions.

- Reactants: Equimolar amounts of pyridine-3-carbaldehyde and acetophenone (or substituted acetophenone derivatives).

- Solvent: Methanol or ethanol is typically used as the reaction medium.

- Base Catalyst: Potassium hydroxide (KOH) is added as a base to catalyze the condensation.

- Conditions: The reaction mixture is stirred at room temperature for approximately 24 hours.

- Work-up: Upon completion (monitored by thin layer chromatography), cold water is added to precipitate the product, which is then filtered and washed with diethyl ether and n-hexane.

- Purification: Column chromatography using ethyl acetate/petroleum ether mixtures (e.g., 60:40) is employed to purify the final chalcone product.

This method yields the chalcone with good purity and moderate to high yields (typically 50-70%) depending on the substituents on the phenyl ring.

Reaction Mechanism Insight

The aldol condensation proceeds via the formation of an enolate ion from acetophenone under basic conditions. This enolate attacks the aldehyde carbonyl carbon of pyridine-3-carbaldehyde, forming a β-hydroxy ketone intermediate, which subsequently undergoes dehydration to yield the α,β-unsaturated ketone characteristic of chalcones.

Characterization and Yield Data

The synthesized chalcones, including this compound, are typically characterized by:

- Melting Point Determination: Provides purity and identity confirmation.

- Infrared Spectroscopy (IR): Characteristic carbonyl stretching around 1650-1710 cm⁻¹ and aromatic C-H stretches.

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the presence of olefinic protons with coupling constants (~16 Hz) indicative of trans-configuration in the α,β-unsaturated ketone system.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Typical yields reported for related pyridine chalcones range from 50% to 70%, with purity confirmed by chromatographic methods.

Summary Table of Preparation Conditions and Yields

| Parameter | Details |

|---|---|

| Starting Materials | Pyridine-3-carbaldehyde and acetophenone |

| Solvent | Methanol or ethanol |

| Base Catalyst | Potassium hydroxide (KOH) |

| Temperature | Room temperature (~25°C) |

| Reaction Time | 24 hours |

| Work-up | Addition of cold water, filtration, washing |

| Purification | Column chromatography (ethyl acetate/petroleum ether) |

| Yield Range | 50% - 70% |

| Characterization | Melting point, IR, ¹H NMR, MS |

Research Findings on Methodology

- The aldol condensation method is favored due to its simplicity, mild conditions, and good yields.

- Reaction completion is conveniently monitored by thin layer chromatography.

- The use of methanol or ethanol as solvents supports green chemistry principles by employing relatively benign solvents.

- Room temperature conditions avoid the need for heating, reducing energy consumption.

- The reaction tolerates various substituents on the phenyl ring, allowing for structural diversity in the chalcone derivatives.

Q & A

Basic: What validated synthetic methods are available for 3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one, and how is purity assessed?

Answer:

The compound is synthesized via cross-coupling reactions, such as the Libeskind-Srogl reaction , which employs aerobic copper catalysis to form α,β-unsaturated ketones (chalcones) . Key steps include:

- Mixing substituted benzaldehydes with acetophenone derivatives in ethanol under catalytic conditions.

- Purification via column chromatography and recrystallization.

Purity is validated using NMR (to confirm proton environments), FTIR (to identify carbonyl stretches at ~1650–1700 cm⁻¹), and LC-MS (to detect molecular ions and rule out byproducts) . For example, LC-MS confirmed a molecular ion peak at m/z 197.23 for related chalcones .

Advanced: How are structural ambiguities resolved in X-ray crystallography when hydrogen bonding patterns are complex?

Answer:

Structural ambiguities are addressed using:

- SHELXL refinement : Adjusting parameters like displacement ellipsoids and thermal factors for atoms in disordered regions. reports an R[F² > 2σ(F²)] value of 0.039, indicating high precision .

- Graph set analysis : Classifying hydrogen bonds (e.g., C—H⋯O) into motifs (e.g., D, R₂²(8)) to identify packing patterns . For example, weak C—H⋯O bonds (2.48–2.52 Å) form dimeric chains in the crystal lattice .

- Validation tools : Programs like PLATON check for missed symmetry or twinning, critical for chalcones prone to non-merohedral twinning .

Basic: Which spectroscopic techniques are most effective for characterizing the α,β-unsaturated ketone moiety?

Answer:

- UV-Vis spectroscopy : Detects π→π* transitions of the conjugated enone system. Chalcones like this compound show absorption maxima near 300–350 nm .

- FTIR : The carbonyl stretch (C=O) appears at ~1660 cm⁻¹, while C=C stretches are observed at ~1600 cm⁻¹ .

- ¹H/¹³C NMR : The β-vinyl proton resonates as a doublet near δ 7.5–8.0 ppm (J = 15–16 Hz), confirming the trans-configuration .

Advanced: How can computational methods predict nonlinear optical (NLO) properties of this compound?

Answer:

- Z-scan technique : Measures nonlinear absorption (β) and refraction (n₂) using ultrafast lasers (e.g., 180 fs pulses at 532 nm). For example, β values vary with substituents, with 3c showing 2.67× higher β than 3a .

- Density functional theory (DFT) : Calculates hyperpolarizability (γ) and frontier molecular orbitals (HOMO-LUMO gaps). Studies show pyridyl substituents enhance charge transfer, improving NLO response .

Basic: What parameters are critical for refining the crystal structure using SHELXL?

Answer:

- Data quality : High-resolution data (e.g., θ = 2.7–24.7° in ) reduces errors in atomic positions .

- Twinning detection : Use TWINABS for scaling if twinning is suspected. achieved a GooF (S) of 0.95, indicating reliable refinement .

- Hydrogen bonding constraints : Fix bond lengths (e.g., O—H⋯O = 0.82 Å) and angles during refinement to stabilize weak interactions .

Advanced: How do substituents on the phenyl/pyridyl rings influence crystal packing and intermolecular interactions?

Answer:

- Dihedral angles : Pyridyl and phenyl rings in form dihedral angles of 10.1(5)° and 71.7(6)°, affecting π-stacking distances .

- Hydrogen bonding : Electron-withdrawing groups (e.g., nitro in ) enhance dipole interactions, while bulky substituents disrupt packing .

- Thermal analysis : DSC reveals melting points correlated with packing efficiency. For example, derivatives with planar structures show higher thermal stability (e.g., Tₘ > 200°C) .

Basic: What impurities are common in synthesis, and how are they identified?

Answer:

- Byproducts : Impurities like Imatinib EP Impurity A (CAS 55314-16-4) arise from incomplete coupling or isomerization .

- Detection methods :

Advanced: How is thermodynamic stability evaluated in different solvent systems?

Answer:

- DSC : Measures melting points and decomposition temperatures. reports DSC curves with endothermic peaks at ~180°C for chalcones .

- Solubility studies : Use Hansen solubility parameters to predict stability in polar aprotic solvents (e.g., DMF, DMSO).

- Crystallization screening : Vary solvent ratios (e.g., ethanol/water) to isolate stable polymorphs, as seen in ’s monoclinic crystals (C2/c space group) .

Advanced: What methodologies optimize chalcone synthesis for enhanced NLO properties?

Answer:

- Substituent engineering : Electron-donating groups (e.g., –NMe₂) increase charge transfer, as shown in ’s Imatinib EP Impurity A .

- Catalyst screening : Fe₂O₃@SiO₂/In₂O₃ improves yield (e.g., 85–92%) and reduces reaction time in chalcone synthesis .

- Pulsed laser deposition : Creates thin films for NLO device integration, leveraging the compound’s ultrafast response (e.g., 180 fs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.